N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a structurally complex molecule featuring a dihydropyridinone core substituted with a phenylpiperazine moiety and a 2,5-dimethoxyphenylacetamide group. This compound’s synthesis likely involves multi-step reactions, including condensation and functionalization of heterocyclic intermediates. For instance, phenylpiperazine derivatives are known for interactions with serotonin and dopamine receptors , while dihydropyridinones are explored as kinase inhibitors or antimicrobial agents . Crystallographic characterization of such compounds often employs SHELX software for structure refinement, a standard tool in small-molecule crystallography .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O5/c1-34-22-9-10-25(35-2)23(16-22)28-27(33)19-31-18-26(36-3)24(32)15-21(31)17-29-11-13-30(14-12-29)20-7-5-4-6-8-20/h4-10,15-16,18H,11-14,17,19H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEOFOBSWICBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperazine and pyridine rings, followed by the introduction of methoxy groups and the final acetamide formation. Common reagents used in these reactions include methanol, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Literature
The Pharmacopeial Forum lists compounds m , n , and o , which share acetamide and heterocyclic features with the target molecule but differ in core scaffolds and substituents :
| Feature | Target Compound | Compound m |
|---|---|---|
| Core Structure | 1,4-dihydropyridinone | Diphenylhexane backbone |
| Key Substituents | Phenylpiperazine, 2,5-dimethoxyphenyl | 2,6-Dimethylphenoxy, tetrahydropyrimidinone |
| Functional Groups | Methoxy, acetamide, tertiary amine | Hydroxy, acetamide, dimethylphenoxy |
The phenylpiperazine group in the target compound may enhance blood-brain barrier permeability compared to the dimethylphenoxy groups in compound m, which are bulkier and more lipophilic. This difference could influence receptor selectivity or metabolic stability.
Pyrrolidine-Based Analogues
describes a pyrrolidin-1-yl-substituted butenoic acid derivative with a triazine backbone . While structurally distinct, its 4-oxo-pyrrolidine moiety shares electronic similarities with the dihydropyridinone ring in the target compound. Both systems exhibit conjugated carbonyl groups, which may facilitate hydrogen bonding with biological targets. However, the pyrrolidine’s saturated ring likely reduces aromatic interactions compared to the dihydropyridinone’s partial unsaturation.
Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons
Though direct pharmacological data are absent, structural analysis permits inferences:
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Piperazine ring : Contributing to its receptor interaction capabilities.
- Pyridine ring : Enhancing its biological activity through various interactions.
- Methoxy groups : Affecting solubility and bioavailability.
The IUPAC name for this compound is N-(2,5-dimethoxyphenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide, with a molecular formula of C27H32N4O5 and a molecular weight of 484.57 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanisms include:
- Inhibition of Efflux Pumps : The compound has been shown to inhibit multidrug resistance proteins (MRP), which are responsible for the efflux of anticancer drugs from cells. This inhibition can enhance the effectiveness of chemotherapy agents by increasing their intracellular concentration .
- Receptor Modulation : The structural features allow it to bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various cell lines. For instance:
| Study | Cell Line | Activity Observed | Reference |
|---|---|---|---|
| Study 1 | A2780 (ovarian carcinoma) | Inhibition of MRP1 activity | |
| Study 2 | HeLa (cervical cancer) | Increased drug sensitivity |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the methoxy groups and the piperazine moiety can significantly influence the biological potency of the compound. For example, compounds with specific substitutions have shown enhanced inhibitory effects against efflux pumps .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In a study involving efflux pump-overexpressing cell lines, the compound was able to reverse drug resistance in cancer cells by restoring sensitivity to conventional chemotherapy agents .
- Neuropharmacology : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, warranting further investigation into their potential use in treating neurodegenerative diseases.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, including condensation of the dihydropyridine core with phenylpiperazine and methoxy-substituted acetamide moieties. Key steps:
- Core formation : The 1,4-dihydropyridine ring is constructed via Hantzsch-like cyclization under controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .
- Functionalization : The phenylpiperazine group is introduced via nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .
- Purification : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) ensure >95% purity. Automated reactors improve consistency in large-scale synthesis .
Basic: Which analytical techniques validate the compound’s structural integrity?
- NMR spectroscopy : and NMR confirm regiochemistry of methoxy and phenylpiperazine groups. Aromatic protons appear at δ 6.8–7.4 ppm, while the dihydropyridine NH resonates near δ 8.2 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 505.22) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98%) and identifies byproducts .
Advanced: How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps but require strict moisture control to avoid hydrolysis .
- Catalyst screening : Testing bases (e.g., NaH vs. KCO) can improve yields in acetamide coupling. For example, KCO in DMF at 50°C achieves 85% yield vs. 60% with NaH .
- Temperature gradients : Slow heating (2°C/min) during cyclization reduces decomposition, as evidenced by TLC tracking .
Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?
Comparative studies with analogs show:
- Methoxy groups : Enhance solubility and membrane permeability but may reduce metabolic stability.
- Phenylpiperazine moiety : Critical for receptor binding (e.g., serotonin 5-HT antagonism). Substitution with smaller groups (e.g., piperidine) decreases affinity by 10-fold .
Methodology : - SAR studies : Synthesize derivatives with systematic substitutions and test in receptor-binding assays .
- Computational docking : Predict interactions using AutoDock Vina with crystal structures of target proteins .
Advanced: How to resolve contradictions in reported biological activities across studies?
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Impurity interference : Re-test compounds after rigorous HPLC purification .
- Pharmacokinetic factors : Evaluate bioavailability differences via rodent PK studies (plasma t, C) .
Basic: What functional groups contribute to this compound’s reactivity?
- 1,4-Dihydropyridine core : Prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage .
- Acetamide linker : Participates in hydrogen bonding with biological targets (confirmed by X-ray crystallography of analogs) .
- Phenylpiperazine : Undergoes metabolic N-dealkylation; modify with electron-withdrawing groups to slow degradation .
Advanced: What strategies improve yield in large-scale synthesis?
- Flow chemistry : Continuous flow reactors reduce reaction times (e.g., 2 hours vs. 12 hours in batch) and improve heat management .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer, recyclable solvent systems .
- Byproduct recycling : Isolate unreacted intermediates via fractional distillation and reuse .
Advanced: How to design computational models to predict target interactions?
- Molecular dynamics (MD) : Simulate binding to dopamine D receptors using GROMACS (50 ns trajectories, AMBER force field) .
- QSAR modeling : Train models with IC data from analogs to predict activity of new derivatives .
Basic: What are common byproducts, and how are they characterized?
- Oxidation byproducts : 4-Oxopyridine derivatives form if the dihydropyridine core is exposed to air. Detect via HPLC retention time shifts .
- Incomplete substitution : Residual chloro intermediates identified by MS/MS fragmentation patterns .
Advanced: How to validate the compound’s mechanism of action in cellular assays?
- Receptor profiling : Radioligand binding assays (e.g., -spiperone for D receptors) quantify affinity (K) .
- Pathway analysis : RNA-seq or phosphoproteomics post-treatment identifies downstream targets (e.g., MAPK/ERK modulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
